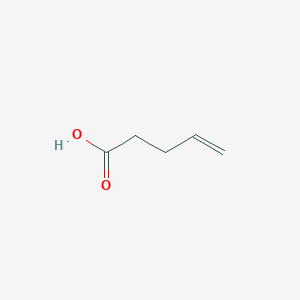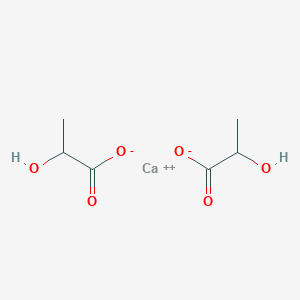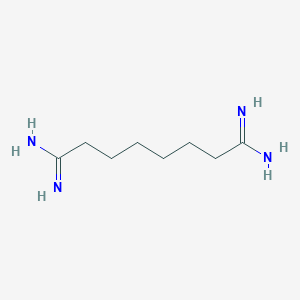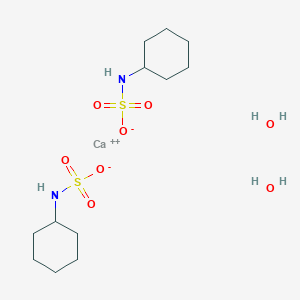
Cyclamate calcium dihydrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclamate calcium dihydrate involves the reaction of cyclamic acid with calcium sources, forming a compound that can exist in multiple hydrate forms including dihydrate. This process has been explored in the context of forming stable, water-soluble salts with potential industrial applications beyond just sweetening (Broers & Oeveren, 2010).
Molecular Structure Analysis
The molecular structure of cyclamate calcium dihydrate has been investigated to reveal the presence of two modifications, α- and β-dihydrate, which convert into one another at specific temperatures, indicating the complexity and versatility of this compound's physical structure (Broers & Oeveren, 2010).
Chemical Reactions and Properties
Calcium cyclamate's involvement in chemical reactions, such as dehydrative, ring-opening cyclizations, showcases its potential in catalyzing organic transformations. This highlights its chemical reactivity and utility in synthesizing complex organic molecules (Sandridge & France, 2016).
Physical Properties Analysis
The physical properties of cyclamate calcium dihydrate, including its solubility and phase behavior in water, are crucial for its applications. Studies have detailed the phase diagram of calcium cyclamate-water systems, identifying the existence of different hydrates, which is essential for understanding its behavior in various environments (Broers & Oeveren, 2010).
Chemical Properties Analysis
Exploring the chemical properties of cyclamate calcium dihydrate, such as its stability, reactivity, and interactions with other compounds, is fundamental for leveraging its full potential. Research into its role in catalyzing specific chemical reactions provides insights into its chemical versatility and potential industrial applications (Sandridge & France, 2016).
Applications De Recherche Scientifique
Cytogenetic Effects : Calcium cyclamate can significantly affect leucocyte growth and chromosome morphology, increasing chromosome aberrations and decreasing deoxyribonucleic acid synthesis (E. Jemison et al., 1984).
Placental Transfer and Effects on Kidneys : It can cross the human placenta and might affect the kidneys, but it does not cause dental caries and is beneficial for individuals with diabetes or weight control needs (José Germano Ferraz de Arruda et al., 2003).
Metabolism in Humans : Long-term administration of calcium cyclamate tablets results in varying levels of cyclohexylamine metabolism, with an acceptable daily intake of 0-11 mg/kg body weight per day (A. Renwick et al., 2004).
Chromosomal Abnormalities in Bone Marrow Cells : It can induce hyperploidy and chromosomal abnormalities in bone marrow cells, with a saturation effect at 150 mg/kg (S. Majumdar, M. Solomon, 1971).
Safety as a Sweetener : Found to be a safe, no-calorie sweetener without causing developmental neurotoxicity in Sprague Dawley rats (Ashley Nicole Roberts et al., 2021).
Effects on Embryo Cells in Rats : Artificial sweeteners like calcium cyclamate may increase embryo cell number in pregnant rats, potentially preparing them for implantation (D. Damasceno et al., 2003).
Immune Response in Rabbits : In rabbits, calcium cyclamate at 5% delayed and suppressed their immune response to bovine serum albumin, but no neoplasia was detected (C. Hampton, R. Myers, 1976).
Induction of Hyperactivity in Rats : Low doses of cyclamate can induce hyperactivity in rats, suggesting potential behavioral effects similar to psychomimetic drugs (D. Stone et al., 1969).
Determination of Maximum Tolerated Dose : A study developed a method to determine the maximum tolerated dose of calcium cyclamate for chronic carcinogenesis experiments (B. Tóth, 1972).
Toxicity in Foods and Beverages : Oral overdosage in hamsters induces myocardial lesions and coronary sclerosis, highlighting its potential as a toxic additive (E. Bajusz, 1969).
Effects on Blood Constituents and Hepatic Lipids : Cyamates affect tissue components differently depending on the type of carbohydrate fed with cyclamate, with 10% cyclamate reducing weight gains and blood hemoglobin levels (N. Lake, I. Harrill, 1972).
Propriétés
IUPAC Name |
calcium;N-cyclohexylsulfamate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQJTVPZBDPIF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CaN2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207706 | |
| Record name | Cyclamate calcium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclamate calcium dihydrate | |
CAS RN |
5897-16-5 | |
| Record name | Cyclamate calcium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclamate calcium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM CYCLAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK71859Z12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



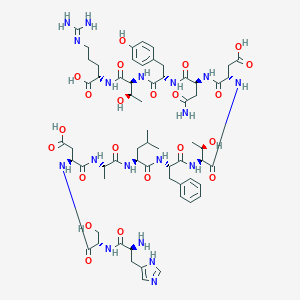
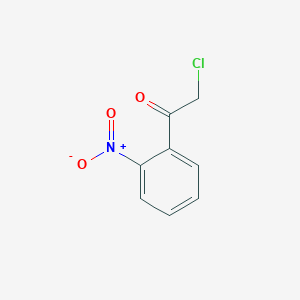
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
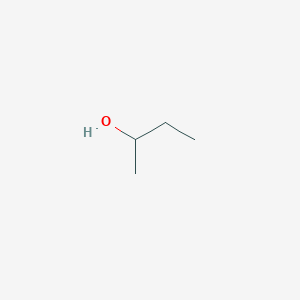
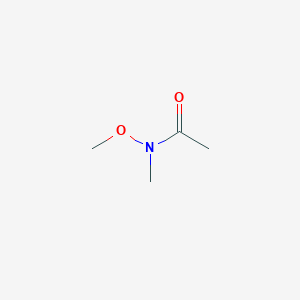
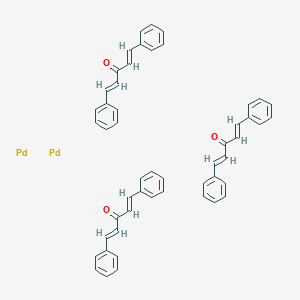
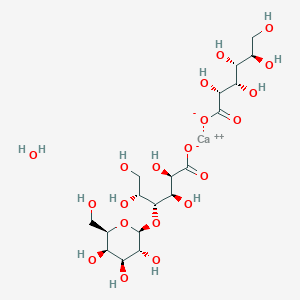
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
